molecular formula C3HCl4F3 B14633672 1,1,1,3-Tetrachloro-2,3,3-trifluoropropane CAS No. 54002-59-4

1,1,1,3-Tetrachloro-2,3,3-trifluoropropane

Cat. No.: B14633672
CAS No.: 54002-59-4
M. Wt: 235.8 g/mol
InChI Key: DQDAHNTXQYTNJW-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachloro-2,3,3-trifluoropropane is an organofluorine compound with the molecular formula C3HCl4F3. It is a member of the chlorofluorocarbon (CFC) family, which are compounds containing carbon, chlorine, and fluorine. These compounds are known for their stability and have been widely used in various industrial applications .

Preparation Methods

The synthesis of 1,1,1,3-Tetrachloro-2,3,3-trifluoropropane typically involves the chlorination and fluorination of hydrocarbons. One common method includes the reaction of 1,1,1-trichloro-2,3,3-trifluoropropane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures .

Industrial production methods often involve large-scale chlorination and fluorination processes, utilizing specialized reactors and stringent safety protocols to handle the reactive gases and high temperatures involved .

Chemical Reactions Analysis

1,1,1,3-Tetrachloro-2,3,3-trifluoropropane undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorine gas, hydrogen fluoride, and various catalysts like iron or aluminum chloride. Major products formed from these reactions include various chlorofluorinated hydrocarbons .

Scientific Research Applications

1,1,1,3-Tetrachloro-2,3,3-trifluoropropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,3-Tetrachloro-2,3,3-trifluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of chlorine and fluorine atoms, which can be transferred to other molecules. The pathways involved include nucleophilic substitution and radical reactions, where the compound’s stable CFC structure allows it to participate in a variety of chemical transformations .

Comparison with Similar Compounds

1,1,1,3-Tetrachloro-2,3,3-trifluoropropane can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific arrangement of chlorine and fluorine atoms, which influence its chemical properties and applications.

Properties

IUPAC Name

1,1,1,3-tetrachloro-2,3,3-trifluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl4F3/c4-2(5,6)1(8)3(7,9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDAHNTXQYTNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl4F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538200
Record name 1,1,1,3-Tetrachloro-2,3,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-59-4
Record name 1,1,1,3-Tetrachloro-2,3,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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